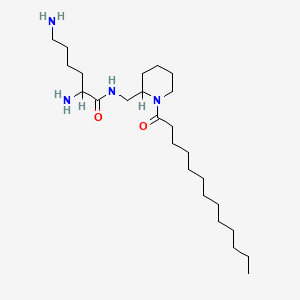
2,6-Diamino-N-((1-(oxotridecyl)-2-piperidinyl)methyl)hexanamide
説明
2,6-Diamino-N-((1-(oxotridecyl)-2-piperidinyl)methyl)hexanamide is a chemical compound of interest in various fields due to its unique properties and potential applications. This compound, due to its structure, is involved in studies related to protein kinase C inhibition and has implications in the modulation of P-glycoprotein-mediated resistance, among other areas.
Synthesis Analysis
The asymmetric synthesis of 2-(1-aminoalkyl) piperidines, which are structurally related to 2,6-Diamino-N-((1-(oxotridecyl)-2-piperidinyl)methyl)hexanamide, involves the reduction of cyano-phenyloxazolopiperidine followed by hydrogenolysis, leading to the formation of diamines. This method highlights the potential pathways for synthesizing complex diamine structures, including 2,6-diamino derivatives (Froelich et al., 1996).
Molecular Structure Analysis
Studies involving macrocyclic Schiff-base ligands containing piperazine moiety, synthesized through the reaction of diamines with dicarbaldehyde, provide insights into the molecular structure and coordination behavior of similar compounds. These macrocyclic complexes offer a glimpse into the structural versatility and potential binding properties of 2,6-Diamino-N-((1-(oxotridecyl)-2-piperidinyl)methyl)hexanamide (Keypour et al., 2017).
Chemical Reactions and Properties
The compound has been identified as a prototype for a new class of potential P-glycoprotein (Pgp) modulators, with its effects on drug accumulation and cytotoxicity being explored in various cellular models. These studies reveal the compound's interaction with protein kinase C and its modulation of drug resistance mechanisms (Sha et al., 1995).
Physical Properties Analysis
While specific studies focusing solely on the physical properties of 2,6-Diamino-N-((1-(oxotridecyl)-2-piperidinyl)methyl)hexanamide were not found, related research on diamine compounds and their complexes can provide insights into solubility, stability, and other physical characteristics important for its application and synthesis.
Chemical Properties Analysis
The chemical properties of 2,6-Diamino-N-((1-(oxotridecyl)-2-piperidinyl)methyl)hexanamide, such as its reactivity with other compounds, ability to form complexes, and interactions with biological molecules, can be inferred from its role as a modulator of P-glycoprotein-mediated resistance and its inhibition of protein kinase C. These interactions suggest a complex chemical behavior that is crucial for its potential therapeutic applications (Sha et al., 1995).
科学的研究の応用
Interaction with Protein Kinase C
2,6-Diamino-N-((1-(oxotridecyl)-2-piperidinyl)methyl)hexanamide, also referred to as NPC 15437, has been identified as a selective inhibitor of protein kinase C (PKC). Research demonstrates that NPC 15437 interacts with the regulatory domain of PKC, specifically targeting residues 12-42 which encode the pseudosubstrate binding domain and part of the first cysteine-rich repeat sequence. This selective inhibition sheds light on the molecular dynamics of PKC and its role in various cellular processes (Sullivan et al., 1991).
Effects on Memory Processes
In another study, NPC 15437 was investigated for its impact on memory retention. The research indicated that post-training administration of this compound in mice led to a dose-dependent deficit in retention of the temporal component of a memory task, without affecting the spatial component. This suggests a potential role of NPC 15437 in influencing mechanisms underlying memory consolidation, further implicating PKC in memory processes (Mathis et al., 1992).
Modulation of P-glycoprotein-mediated Resistance
NPC 15437 has also been evaluated as a modulator of P-glycoprotein (Pgp)-mediated resistance. The compound was found to increase the nuclear accumulation of daunorubicin in Pgp-expressing cells and decrease the lethal dose of certain chemotherapeutic drugs. These findings suggest its potential as a prototype for new classes of Pgp modulators, although its cytotoxicity may limit its effectiveness (Sha et al., 1995).
Role in Neuropathic Pain and Ethanol Consumption
A study focused on neuropathic pain following chronic ethanol consumption revealed that NPC 15437 significantly attenuated hyperalgesia induced by chronic ethanol treatment in rats. This finding underscores the substantial roles of spinal mGlu5 receptor and PKC in the development and maintenance of ethanol-dependent neuropathic pain-like states (Miyoshi et al., 2007).
Regulation of AMPA Receptors in the Spinal Cord
Research also indicates that NPC 15437 can influence the phosphorylation of the GluR1 subunits of AMPA receptors in the spinal cord following noxious stimulation. The inhibitor's ability to block increased phosphorylation at different serine sites suggests its involvement in central sensitization following acute peripheral inflammation (Fang et al., 2003).
将来の方向性
The compound has been used in various studies, such as those investigating its effect on nicotine-seeking behavior in mice, its effect on 3,4-methylenedioxymethamphetamine (MDMA)-induced neurotoxicity in mice, and its effect on PKC signaling in object recognition memory studies . Future research could continue to explore these and other potential applications of this compound.
特性
IUPAC Name |
2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50N4O2/c1-2-3-4-5-6-7-8-9-10-11-18-24(30)29-20-15-13-16-22(29)21-28-25(31)23(27)17-12-14-19-26/h22-23H,2-21,26-27H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQRGYNEDCHJPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929436 | |
| Record name | 2,6-Diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diamino-N-((1-(oxotridecyl)-2-piperidinyl)methyl)hexanamide | |
CAS RN |
136449-85-9 | |
| Record name | Npc 15437 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136449859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



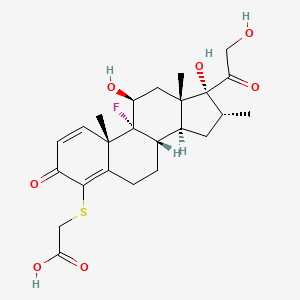
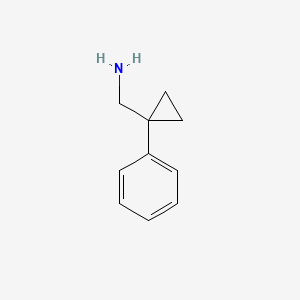
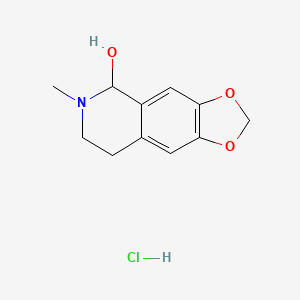
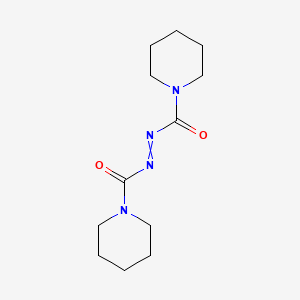
![2-[18,21-Bis(2-aminoethyl)-12-benzyl-3-(2-chloro-1-hydroxyethyl)-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B1212849.png)
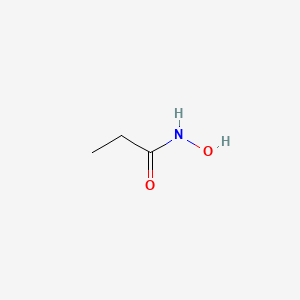
![1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B1212853.png)
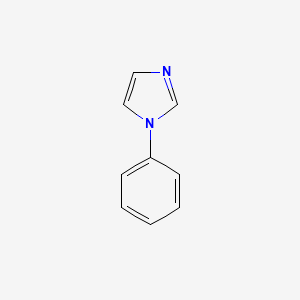
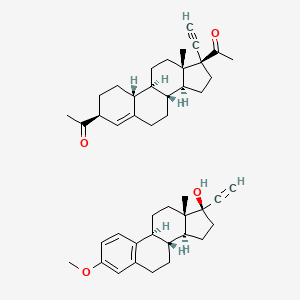

![1-[4-Amino-5-(2-cyanopyrrolidin-1-yl)-5-oxo-pentyl]-3-(1,1,3,3,4,4,5,7,8-nonamethylisochroman-6-yl)sulfonyl-guanidine](/img/structure/B1212857.png)
![tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxo-ethyl]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B1212858.png)
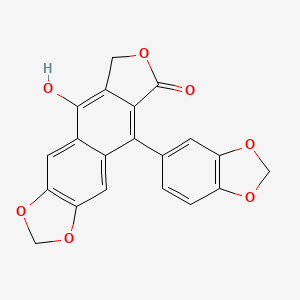
![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1212860.png)